

CAS number and molecular weight of 5-Octyl D-Glutamate

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Compound of Interest

Compound Name: 5-Octyl D-Glutamate

Cat. No.: B10765292

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An In-depth Technical Guide to **5-Octyl D-Glutamate**: Properties, Mechanism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Octyl D-Glutamate**, a cell-permeable amino acid derivative utilized in biomedical research. It details the compound's physicochemical properties, its mechanism of action in inducing ferroptosis, and protocols for its experimental application.

Core Compound Information

5-Octyl D-Glutamate is a synthetic compound designed for research purposes to manipulate intracellular glutamate levels. Its key characteristics are summarized below.

Property	Value
CAS Number	149332-65-0
Molecular Weight	259.34 g/mol
Molecular Formula	C ₁₃ H ₂₅ NO ₄
Synonyms	5-Octyl ester D-glutamic acid
Physical Form	Crystalline solid
Primary Application	Induction of ferroptosis in vitro

Mechanism of Action: Induction of Ferroptosis

5-Octyl D-Glutamate serves as a tool to initiate ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. As a cell-permeable molecule, it readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing D-glutamate.

The primary mechanism of action of the released D-glutamate is the inhibition of the system Xc⁻ cystine/glutamate antiporter. This antiporter is crucial for the cellular uptake of cystine, which is a precursor for the synthesis of glutathione (GSH). By competitively inhibiting this transporter, D-glutamate depletes the intracellular pool of cystine, leading to a reduction in GSH levels.

Glutathione is a critical antioxidant that, in conjunction with the enzyme glutathione peroxidase 4 (GPX4), protects cells from oxidative damage by neutralizing lipid reactive oxygen species (ROS). The depletion of GSH inactivates GPX4, resulting in the accumulation of lipid ROS and subsequent cell death via ferroptosis.

The signaling pathway for the induction of ferroptosis by **5-Octyl D-Glutamate** can be visualized as follows:



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Induction of Ferroptosis by **5-Octyl D-Glutamate**.

Experimental Protocols

While specific concentrations and incubation times may vary depending on the cell line and experimental objectives, the following provides a general framework for inducing ferroptosis using **5-Octyl D-Glutamate**. This is based on its classification as a Class I ferroptosis inducer, similar to other glutamate analogs used in cancer research.

Objective: To induce ferroptosis in a cancer cell line for subsequent analysis.

Materials:

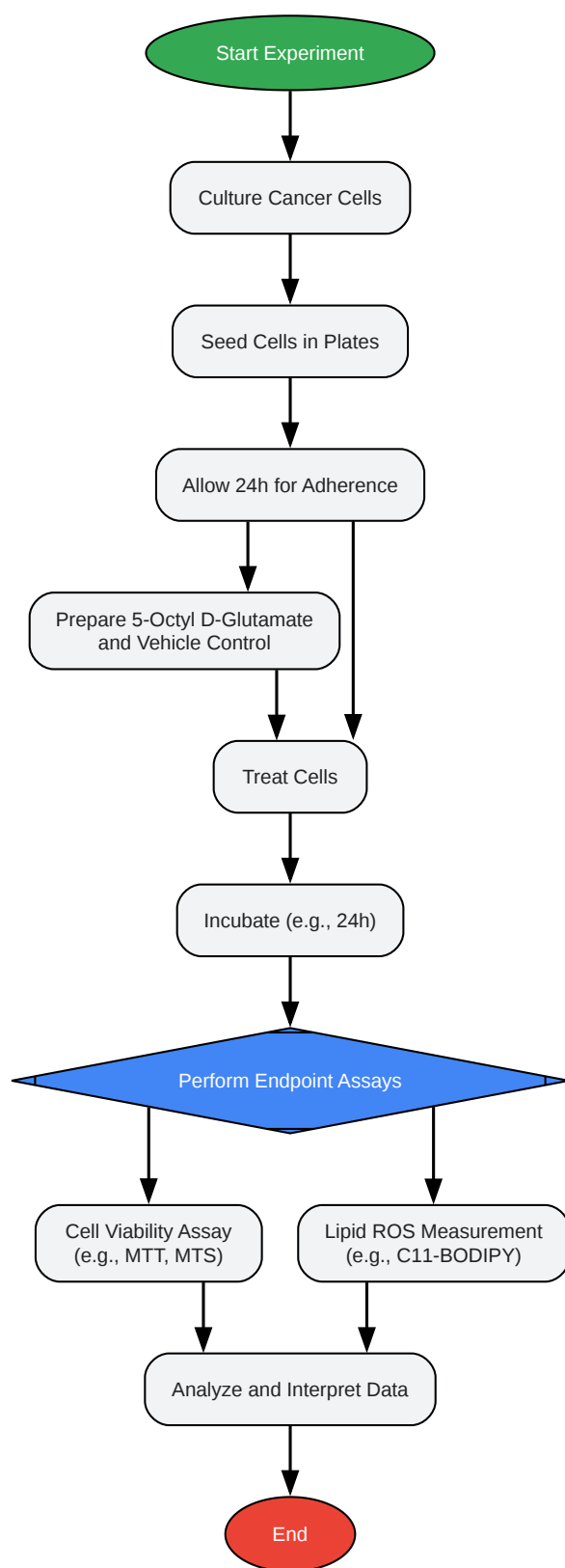
- Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **5-Octyl D-Glutamate** (CAS 149332-65-0)
- Vehicle control (e.g., DMSO)
- Assay reagents for detecting ferroptosis (e.g., lipid ROS probe, cell viability assay kit)

Procedure:

- Cell Seeding:

- Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂).
- Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting or ROS analysis) at a density that allows for logarithmic growth during the experiment.
- Allow cells to adhere and grow for 24 hours.
- Compound Treatment:
 - Prepare a stock solution of **5-Octyl D-Glutamate** in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A concentration range (e.g., 1 µM to 50 µM) is often tested to determine the optimal dose for the specific cell line.
 - Remove the old medium from the cells and replace it with the medium containing different concentrations of **5-Octyl D-Glutamate** or vehicle control.
 - Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours).
- Assessment of Ferroptosis:
 - Cell Viability: Measure cell viability using a standard assay such as MTT, MTS, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®). A decrease in viability in the treated cells compared to the control indicates cytotoxicity.
 - Lipid ROS Measurement: To confirm that cell death is due to ferroptosis, measure the accumulation of lipid reactive oxygen species.
 - Incubate the cells with a fluorescent probe sensitive to lipid ROS (e.g., C11-BODIPY 581/591) for the final 30-60 minutes of the treatment period.
 - Analyze the fluorescence by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the probe indicates lipid peroxidation.

Experimental Workflow Diagram:



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General Experimental Workflow for Inducing Ferroptosis.

Quantitative Data Presentation

The following table provides a hypothetical example of data that could be generated from an experiment using **5-Octyl D-Glutamate** on a cancer cell line.

Treatment Group	Cell Viability (% of Control)	Fold Change in Lipid ROS
Vehicle Control (DMSO)	100 ± 5.2	1.0 ± 0.2
5-Octyl D-Glutamate (1 µM)	95 ± 4.8	1.3 ± 0.3
5-Octyl D-Glutamate (5 µM)	78 ± 6.1	2.5 ± 0.5
5-Octyl D-Glutamate (10 µM)	52 ± 7.3	4.8 ± 0.7
5-Octyl D-Glutamate (25 µM)	25 ± 4.5	7.2 ± 1.1
5-Octyl D-Glutamate (50 µM)	12 ± 3.9	9.5 ± 1.4

Data are represented as mean ± standard deviation.

This guide provides foundational knowledge for researchers and professionals in drug development to effectively utilize **5-Octyl D-Glutamate** as a tool to study and induce ferroptosis. The provided protocols and diagrams serve as a starting point for designing more complex experiments tailored to specific research questions.

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